![molecular formula C21H20ClN3O2S B2689590 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide CAS No. 476459-09-3](/img/structure/B2689590.png)
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide
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Overview
Description
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C21H20ClN3O2S and its molecular weight is 413.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activities
Research into structurally similar compounds reveals a focus on synthesizing novel derivatives with significant pharmacological activities. For instance, a study developed a series of substituted pyrazole derivatives from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, showing that many of these compounds exhibit good anti-inflammatory activities with less toxicity (Abdulla et al., 2014). Another study synthesized fluoro-substituted benzo[b]pyran derivatives, demonstrating anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations (Hammam et al., 2005).
Chemical Functionalization
Functionalization studies, such as those on 3-chlorobenzaldehyde, showcase the synthesis of 2-substituted derivatives using ortho-lithiation strategies, indicating the versatility of chlorophenyl derivatives in chemical modifications (Aksjonova et al., 2012).
Anticancer Activity
A specific study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated marked inhibition against several human cancer cell lines, displaying promising anticancer activity. This research highlights the potential therapeutic applications of such compounds in oncology (Huang et al., 2020).
Pharmaceutical Co-crystals
Investigations into pharmaceutical co-crystals of analgesic drugs with various coformers have shown that these co-crystals dissolve faster and have higher equilibrium solubility than the parent compound. This research may guide the development of improved drug formulations with enhanced bioavailability (Aitipamula et al., 2012).
Molecular Structure and Intermolecular Interactions
Molecular structure determination studies, such as those on N-3-hydroxyphenyl-4-methoxybenzamide, highlight the importance of intermolecular interactions in influencing molecular geometry. These studies provide insights into the physicochemical properties of compounds, which are crucial for drug design and development (Karabulut et al., 2014).
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to inhibit the epidermal growth factor receptor tyrosine kinase (egfr-tk) in cancer cells . EGFR-TK is a key protein involved in cell proliferation and survival, and its inhibition can lead to the death of cancer cells .
Mode of Action
Similar compounds have been shown to inhibit mitochondrial respiration in fungi . This inhibition disrupts the energy production in the cells, leading to cell death .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the mitochondrial electron transport chain . This inhibition disrupts ATP production, leading to energy depletion and cell death .
Pharmacokinetics
Similar compounds, such as pyraclostrobin, have been reported to have low absorption through the skin, but they are likely to bioaccumulate in aquatic organisms . These properties can affect the bioavailability of the compound.
Result of Action
Similar compounds have been reported to cause some degree of reproductive and developmental failure in mammals .
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-13(2)27-17-9-3-14(4-10-17)21(26)23-20-18-11-28-12-19(18)24-25(20)16-7-5-15(22)6-8-16/h3-10,13H,11-12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQNIVYKOUFFKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide |
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